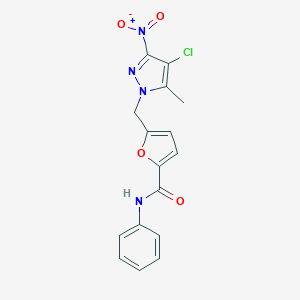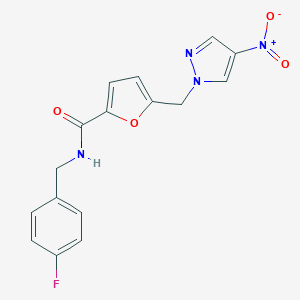
2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-2-pyridinylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-2-pyridinylacetamide, also known as DNPAA, is a chemical compound that has recently gained attention in scientific research due to its potential applications in the field of medicine. This compound has been synthesized using various methods and has been found to have a mechanism of action that makes it a promising candidate for future research.
作用机制
The mechanism of action of 2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-2-pyridinylacetamide involves its ability to inhibit the activation of NF-κB, a transcription factor that plays a key role in the immune response and inflammation. 2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-2-pyridinylacetamide has been found to inhibit the phosphorylation of IκBα, a protein that regulates the activity of NF-κB, resulting in the inhibition of NF-κB activation.
Biochemical and Physiological Effects:
Research has shown that 2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-2-pyridinylacetamide has an effect on the immune system, specifically on the activation of T-cells. 2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-2-pyridinylacetamide has been found to inhibit the production of pro-inflammatory cytokines and has anti-inflammatory properties. Additionally, 2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-2-pyridinylacetamide has been found to induce apoptosis in cancer cells.
实验室实验的优点和局限性
One advantage of using 2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-2-pyridinylacetamide in lab experiments is its ability to inhibit the activation of NF-κB, which can be useful in studying the immune response and inflammation. However, one limitation of using 2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-2-pyridinylacetamide in lab experiments is its potential toxicity, as high doses of 2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-2-pyridinylacetamide have been found to be toxic to cells.
未来方向
There are several future directions for research involving 2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-2-pyridinylacetamide. One direction is to further study its potential applications in the treatment of cancer, specifically in inducing apoptosis in cancer cells. Another direction is to study its potential applications in the treatment of inflammatory diseases, such as rheumatoid arthritis. Additionally, further research can be done to study the mechanism of action of 2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-2-pyridinylacetamide and its potential toxicity.
合成方法
The synthesis of 2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-2-pyridinylacetamide has been achieved using different methods, including the reaction of 2-pyridinylacetic acid with 3,5-dimethyl-4-nitropyrazole in the presence of a base such as triethylamine. Another method involves the reaction of 2-bromo-N-(2-pyridinyl) acetamide with 3,5-dimethyl-4-nitropyrazole in the presence of a palladium catalyst. These methods have been found to produce high yields of 2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-2-pyridinylacetamide.
科学研究应用
2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-2-pyridinylacetamide has been found to have potential applications in scientific research, specifically in the field of medicine. Research has shown that 2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-2-pyridinylacetamide has anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines. 2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-2-pyridinylacetamide has also been found to have an effect on the immune system, specifically on the activation of T-cells. Additionally, 2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-2-pyridinylacetamide has been found to have potential applications in the treatment of cancer, as it has been shown to induce apoptosis in cancer cells.
属性
产品名称 |
2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-2-pyridinylacetamide |
|---|---|
分子式 |
C12H13N5O3 |
分子量 |
275.26 g/mol |
IUPAC 名称 |
2-(3,5-dimethyl-4-nitropyrazol-1-yl)-N-pyridin-2-ylacetamide |
InChI |
InChI=1S/C12H13N5O3/c1-8-12(17(19)20)9(2)16(15-8)7-11(18)14-10-5-3-4-6-13-10/h3-6H,7H2,1-2H3,(H,13,14,18) |
InChI 键 |
WBUNGEZQEMCHJZ-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NN1CC(=O)NC2=CC=CC=N2)C)[N+](=O)[O-] |
规范 SMILES |
CC1=C(C(=NN1CC(=O)NC2=CC=CC=N2)C)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(4-bromo-2-fluorophenyl)-5-[(4-fluorophenoxy)methyl]furan-2-carboxamide](/img/structure/B213564.png)



![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-phenoxyacetamide](/img/structure/B213571.png)

![N-(2,4-dimethylphenyl)-3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide](/img/structure/B213573.png)
![ethyl 4-[({4-nitro-1,3-dimethyl-1H-pyrazol-5-yl}carbonyl)amino]benzoate](/img/structure/B213578.png)
![5-[(2-chlorophenoxy)methyl]-N-(2,5-difluorophenyl)furan-2-carboxamide](/img/structure/B213579.png)

![N-(2-ethylphenyl)-3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide](/img/structure/B213582.png)

![5-chloro-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-2-methoxybenzamide](/img/structure/B213585.png)
